1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a complex organic compound known for its significant biological and pharmacological properties. This compound is particularly noted for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which has potential therapeutic applications in the treatment of type 2 diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the adamantylamine derivative. The adamantylamine is then reacted with a suitable acylating agent to form the intermediate product. This intermediate is further reacted with pyrrolidine-2-carboxylic acid under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of dipeptidyl peptidase IV (DPP-IV). By inhibiting DPP-IV, it prevents the degradation of incretin hormones, which play a crucial role in regulating blood glucose levels. This mechanism makes it a promising candidate for the treatment of type 2 diabetes .
Comparison with Similar Compounds
Similar Compounds
Sitagliptin: Another DPP-IV inhibitor with similar therapeutic applications.
Vildagliptin: Shares a similar mechanism of action but differs in its chemical structure.
Saxagliptin: Known for its potent DPP-IV inhibitory activity and long duration of action.
Uniqueness
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid stands out due to its unique adamantylamine moiety, which contributes to its stability and bioavailability. This structural feature enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSYESQESYWANO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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